(R)-3,3-Difluorobutan-2-amine hcl

Catalog No.
S14450054
CAS No.
M.F
C4H10ClF2N
M. Wt
145.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-3,3-Difluorobutan-2-amine hcl

Product Name

(R)-3,3-Difluorobutan-2-amine hcl

IUPAC Name

(2R)-3,3-difluorobutan-2-amine;hydrochloride

Molecular Formula

C4H10ClF2N

Molecular Weight

145.58 g/mol

InChI

InChI=1S/C4H9F2N.ClH/c1-3(7)4(2,5)6;/h3H,7H2,1-2H3;1H/t3-;/m1./s1

InChI Key

GMMHEZMDGDEDDZ-AENDTGMFSA-N

Canonical SMILES

CC(C(C)(F)F)N.Cl

Isomeric SMILES

C[C@H](C(C)(F)F)N.Cl

(R)-3,3-Difluorobutan-2-amine hydrochloride is a fluorinated organic compound characterized by the presence of two fluorine atoms and an amine functional group. Its chemical formula is C4H9ClF2NC_4H_9ClF_2N, and it is commonly used in pharmaceutical research and development due to its unique structural properties. The compound is a chiral amine, which means it exists in two enantiomeric forms, with the (R)-configuration being of particular interest in medicinal chemistry for its potential biological activity.

  • Acylation: The amine can react with acyl chlorides or anhydrides to form amides. This reaction typically does not require heat and proceeds readily due to the nucleophilicity of the amine .
  • Salt Formation: As a basic compound, it can neutralize acids to form ammonium salts. For example, reacting with hydrochloric acid yields (R)-3,3-Difluorobutan-2-ammonium chloride .
  • Alkylation: The amine can undergo alkylation reactions with alkyl halides to form secondary or tertiary amines, depending on the number of substituents attached to the nitrogen atom .
  • Reactions with Nitrous Acid: When treated with nitrous acid, primary aliphatic amines like (R)-3,3-Difluorobutan-2-amine can form unstable diazonium salts that decompose to yield various products .

The synthesis of (R)-3,3-Difluorobutan-2-amine hydrochloride can be achieved through several methods:

  • Fluorination of Butan-2-amine: Starting from butan-2-amine, fluorination can be performed using reagents like sulfur tetrafluoride or other fluorinating agents under controlled conditions to introduce the fluorine atoms at the 3-position.
  • Chiral Resolution: The racemic mixture of 3,3-difluorobutan-2-amine can be resolved into its enantiomers using chiral chromatography or enzymatic methods to isolate the (R)-enantiomer.
  • Hydrochloride Salt Formation: The free base form of (R)-3,3-Difluorobutan-2-amine can be converted into its hydrochloride salt by reacting with hydrochloric acid in an aqueous solution.

(R)-3,3-Difluorobutan-2-amine hydrochloride finds applications primarily in medicinal chemistry and pharmaceutical research:

  • Drug Development: Its unique properties make it a candidate for developing new therapeutics targeting various diseases.
  • Biochemical Research: Used as a tool compound in studies investigating the role of amines in biological systems.
  • Synthetic Intermediates: It serves as an intermediate in synthesizing more complex fluorinated compounds for research purposes.

Studies on the interactions of (R)-3,3-Difluorobutan-2-amine hydrochloride with biological systems are essential for understanding its potential therapeutic effects. Interaction studies often focus on:

  • Binding Affinity: Evaluating how well the compound binds to specific receptors or enzymes.
  • Metabolic Stability: Investigating how the compound is metabolized in biological systems compared to non-fluorinated analogs.
  • Toxicity Assessments: Determining any adverse effects associated with its use in biological settings.

These studies are crucial for assessing the viability of (R)-3,3-Difluorobutan-2-amine hydrochloride as a therapeutic agent.

Several compounds share structural similarities with (R)-3,3-Difluorobutan-2-amine hydrochloride. Here are some notable examples:

Compound NameSimilarityUnique Features
1,1-Difluoroethanamine hydrochloride0.80Simpler structure; fewer fluorine substitutions
2,2-Difluoropropan-1-amine hydrochloride0.77Different substitution pattern; more branched
3-Amino-2,2-difluoropropan-1-ol0.67Contains hydroxyl group; alters solubility properties
3,3-Trifluoropropan-1-amine hydrochloride0.67More fluorinated; potentially higher biological activity
(S)-1,1,1-Trifluoropropan-2-amine hydrochloride0.64Different stereochemistry; affects biological interactions

Each of these compounds exhibits unique properties that differentiate them from (R)-3,3-Difluorobutan-2-amine hydrochloride while also sharing certain characteristics that may influence their reactivity and biological activity.

Umpolung Strategies for β-Difluoroalkylated Amine Construction

The development of umpolung strategies for constructing β-difluoroalkylated amines has emerged as a powerful approach in synthetic chemistry [2]. These methodologies reverse the conventional polarity of reaction partners, enabling the formation of carbon-nitrogen bonds through novel electrophilic amination pathways [2]. The umpolung approach offers significant advantages over traditional methods by allowing direct installation of electron-rich alkylamines onto various substrates [2].

Recent advances in copper-catalyzed three-component aminofluorination reactions have demonstrated the effectiveness of umpolung strategies [2]. The use of O-benzoylhydroxylamines as alkylamine precursors enables the formation of aminyl radical cation species through electrophilic amination [2]. This innovative approach utilizes triethylamine tris(hydrogen fluoride) as both a fluoride source and an acid, facilitating the formation of β-fluoroalkylamine products with high regioselectivity [2].

Reaction ComponentFunctionTypical Yield Range
O-BenzoylhydroxylaminesAlkylamine precursor65-85%
Triethylamine·3HFFluoride source/acidN/A
Copper catalystElectrophilic aminationN/A

The mechanistic investigations reveal that the umpolung strategy proceeds through the formation of aminyl radical species and carbon-radical intermediates under mild reaction conditions [2]. The dual role of triethylamine tris(hydrogen fluoride) as both a nucleophilic fluorinating agent and an acid source represents a significant breakthrough in enabling effective aminofluorination transformations [2].

Nickel-Catalyzed Difluoroalkylation of Imines

Nickel-catalyzed difluoroalkylation of imines represents a highly efficient methodology for synthesizing β-difluoroalkylated amines with precise stereochemical control [4] [5]. The development of nickel-catalyzed asymmetric Negishi cross-coupling reactions has enabled the construction of carbon stereocenters featuring difluoromethyl groups under mild conditions [5]. These methodologies demonstrate excellent enantioselectivity and broad substrate scope, making them particularly valuable for pharmaceutical applications [5].

The design of radical difluoromethyl synthons incorporating isoindolinone moieties has proven crucial for achieving high enantioselectivity in nickel-catalyzed transformations [5]. The nitrogen atom in the isoindolinone structure stabilizes the in situ-formed difluoromethylated α-radical, enhancing chiral recognition during the radical oxidation step [5]. Additionally, the carbonyl oxygen serves as a coordination site for the metal center, facilitating control over the preferential geometry of lower-energy enantiomeric transition states [5].

Substrate TypeEnantioselectivityYield RangeReaction Conditions
2-Iminopyridines>90% ee45-71%Ni(cod)₂, -20°C
Arylzinc reagents>95% ee62-85%THF, 2.5 min residence time
Heteroaryl imines>90% ee59-70%Electroreductive conditions

The mechanistic studies reveal that nickel-catalyzed difluoroalkylation proceeds through a nickel(I)/nickel(III) catalytic cycle involving the formation of difluoroalkyl radicals [5] [6]. The use of bis(2-iminopyridine)·nickel complexes as competent catalytic species has been demonstrated through preparative experiments, providing strong evidence for the proposed mechanism [6]. The importance of bidentate substrate-metal complex formation has been established through control experiments with non-chelating substrates [6].

Reductive Amination Approaches for Tertiary Fluorinated Amines

Reductive amination approaches have emerged as versatile methodologies for accessing tertiary fluorinated amines with high efficiency and selectivity [7] [8]. The development of direct Brønsted acid-catalyzed reductive amination protocols has provided practical routes to tertiary amines without requiring harsh reaction conditions or toxic transition-metal catalysts [7]. These methodologies utilize triflic acid as a catalyst to promote reductive amination reactions across a broad range of substrates [7].

The mechanism of Brønsted acid-catalyzed reductive amination involves the in situ hydrolysis of dimethylformamide to dimethylamine and formic acid [7]. The dimethylamine component reacts with carbonyl compounds to form N,N-dimethyliminimum intermediates, which are subsequently reduced by formic acid to yield the target dimethylaminated products [7]. This approach demonstrates excellent compatibility with aromatic aldehydes, ketones, and heteroaromatic substrates [7].

Substrate ClassProduct YieldReaction TimeTemperature
Aromatic aldehydes72-92%24-48 h100°C
Aromatic ketones63-78%24-48 h100°C
Aliphatic substrates58-85%24-48 h100°C
Heteroaromatic compounds74-89%24-48 h100°C

Advanced reductive amination methodologies have been developed for the synthesis of chiral α-mono- and difluoromethyl amines using chemoenzymatic cascades [9]. These approaches combine organo-enzymatic decarboxylative fluorination with bienzymatic reductive amination in continuous-flow systems [9]. The continuous synthesis systems achieve high space-time yields of up to 19.7 grams per liter per hour, representing a 35-fold enhancement compared to batch systems [9].

The development of asymmetric reductive amination using reductive aminase enzymes from fungal species has enabled the synthesis of optically enriched β-fluoroamines [8]. These biocatalytic approaches utilize NADPH-dependent reductive aminases to convert β-fluoroacetophenones with ammonia, methylamine, and allylamine as donors [8]. The resulting β-fluoro primary and secondary amines are obtained with conversion rates exceeding 90% and enantioselectivities between 85-99% [8].

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

145.0469833 g/mol

Monoisotopic Mass

145.0469833 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-10-2024

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